1,1,4,4-Tetra(cyclopenta-1,3-dien-1-yl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4,4-Tetra(cyclopenta-1,3-dien-1-yl)cyclohexane is a complex organic compound characterized by its unique structure, which includes multiple cyclopentadienyl groups attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4-Tetra(cyclopenta-1,3-dien-1-yl)cyclohexane typically involves the reaction of cyclopentadiene with cyclohexane derivatives under specific conditions. One common method includes the Diels-Alder reaction, where cyclopentadiene acts as a diene and reacts with a suitable dienophile to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,4,4-Tetra(cyclopenta-1,3-dien-1-yl)cyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of cyclopentadienone derivatives.
Reduction: Reduction reactions can convert the cyclopent
Eigenschaften
CAS-Nummer |
143318-98-3 |
---|---|
Molekularformel |
C26H28 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
1,1,4,4-tetra(cyclopenta-1,3-dien-1-yl)cyclohexane |
InChI |
InChI=1S/C26H28/c1-2-10-21(9-1)25(22-11-3-4-12-22)17-19-26(20-18-25,23-13-5-6-14-23)24-15-7-8-16-24/h1-9,11,13,15H,10,12,14,16-20H2 |
InChI-Schlüssel |
SVKRMEHBGBZZRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1(C2=CC=CC2)C3=CC=CC3)(C4=CC=CC4)C5=CC=CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.